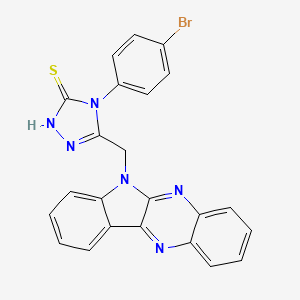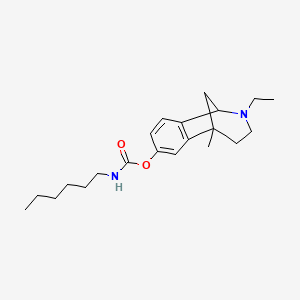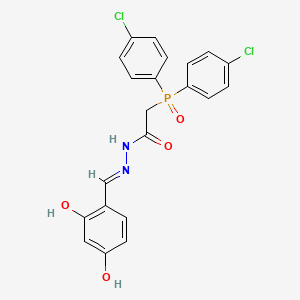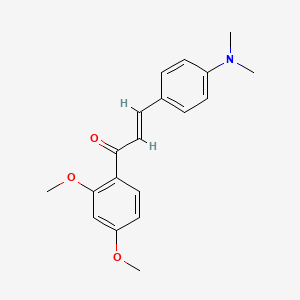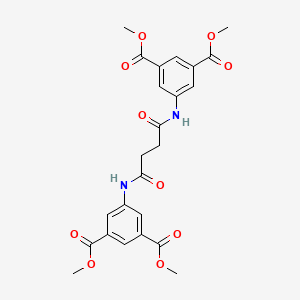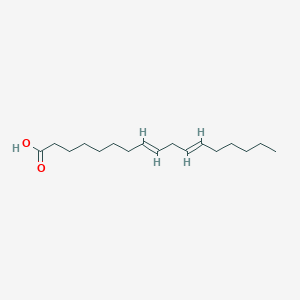
8,11-Heptadecadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,11-Heptadecadienoic acid is an unsaturated fatty acid with the molecular formula C17H30O2 It is characterized by the presence of two double bonds located at the 8th and 11th carbon atoms in the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8,11-Heptadecadienoic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of heptadecadienoic acid precursors. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as seed oils of certain plants like Thespesia populnea and Gossypium hirsutum. The fatty acids are extracted using solvents and then purified through processes like distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 8,11-Heptadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or diols.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C, converting the double bonds into single bonds.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated heptadecanoic acid.
Substitution: Halogenated derivatives of heptadecadienoic acid.
Aplicaciones Científicas De Investigación
8,11-Heptadecadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 8,11-Heptadecadienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for certain receptors, triggering signaling pathways that regulate inflammation and cell proliferation .
Comparación Con Compuestos Similares
8-Heptadecenoic acid: A monounsaturated fatty acid with a single double bond at the 8th carbon.
9-Heptadecenoic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
10-Heptadecenoic acid: Another monounsaturated fatty acid with a double bond at the 10th carbon.
Comparison: 8,11-Heptadecadienoic acid is unique due to the presence of two double bonds, which confer distinct chemical and physical properties compared to its monounsaturated counterparts.
Propiedades
Número CAS |
93813-09-3 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(8E,11E)-heptadeca-8,11-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h6-7,9-10H,2-5,8,11-16H2,1H3,(H,18,19)/b7-6+,10-9+ |
Clave InChI |
ZYJWXPONROMNOE-AVQMFFATSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


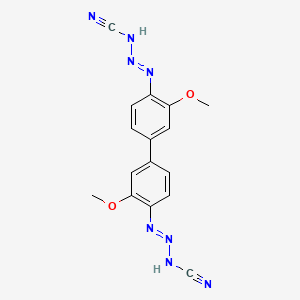
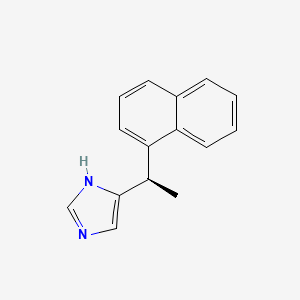
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

